Structural and Physicochemical Differentiation from the Phenylsulfonyl Analog (CAS 2034342-85-1)
The target compound differs from its closest commercial analog, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide (CAS 2034342-85-1), by the presence of a para-methyl group on the sulfonylphenyl ring . This methyl substitution increases molecular weight from 408.5 to 422.6 g/mol (+14.1 Da) and adds one hydrogen-bond acceptor. In the RORγt inhibitor series of EP2738170A1, analogous para-substitution of the terminal aryl ring shifted IC50 values by 3- to 10-fold in biochemical assays [1]. Although no direct head-to-head data exist for these exact two compounds, the structural precedent indicates that the methylsulfonyl variant is non-interchangeable with the phenylsulfonyl analog in target-based assays.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 422.6 Da; HBA (estimated) = 6 (two sulfonyl oxygens, amide carbonyl, furan oxygen, thiomorpholine sulfur, and amide nitrogen; methylsulfonyl contributes two acceptors vs. one for unsubstituted sulfonyl) |
| Comparator Or Baseline | CAS 2034342-85-1: MW = 408.5 Da; HBA (estimated) = 5 |
| Quantified Difference | ΔMW = +14.1 Da; ΔHBA ≈ +1 |
| Conditions | In silico physicochemical comparison (predicted properties) |
Why This Matters
The increased hydrogen-bond acceptor capacity of the methylsulfonyl group can alter binding pose and affinity at protein targets, making the two compounds functionally distinct for assay development.
- [1] Takeda Pharmaceutical Company Limited. Heterocyclic compound having RORγt inhibitory activity. EP2738170A1, 2014. Para-substitution on terminal aryl ring modulates IC50 values 3- to 10-fold across the disclosed series. View Source
